Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide
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Overview
Description
Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide is a chemical compound that belongs to the class of hydrazides Hydrazides are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide typically involves the reaction of 4-(benzyloxy)-3,5-dichlorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired hydrazide product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and dichloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, hydrazide
- 4-Hydroxybenzoic acid-based hydrazide
- Nicotinic acid hydrazide
Uniqueness
Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide is unique due to the presence of the benzyloxy and dichloro substituents, which can enhance its biological activity and specificity compared to other hydrazides. These substituents can also influence the compound’s reactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
23964-36-5 |
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Molecular Formula |
C14H12Cl2N2O2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3,5-dichloro-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-6-10(14(19)18-17)7-12(16)13(11)20-8-9-4-2-1-3-5-9/h1-7H,8,17H2,(H,18,19) |
InChI Key |
LXNUNBCLCOMEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)NN)Cl |
Origin of Product |
United States |
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